N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide
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Overview
Description
. Its multifunctionality and adaptability make it an intriguing subject of study for scientists worldwide.
Preparation Methods
The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide typically involves metal-catalyzed reactions. Transition metals such as iron, nickel, and ruthenium serve as catalysts in these processes . The reaction conditions often include the use of formaldehyde and sodium borohydride (NaBH(OAc)3) as reducing agents, which effectively convert intermediate compounds at room temperature . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding quinones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
This compound finds applications in multiple scientific research fields In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a probe for studying enzyme activities and protein interactionsAdditionally, in the industry, it is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide can be compared with similar compounds such as 3-chloro-4-hydroxy-N-(naphthalen-1-yl)benzamide . While both compounds share structural similarities, this compound is unique due to its ethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-2-24-12-7-9-13(10-8-12)25(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11,20-21H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNTUIOPVTWXCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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